Gemcitabin-Elaidat
Übersicht
Beschreibung
Gemcitabin-Elaidat ist ein Lipid-Wirkstoff-Konjugat von Gemcitabin, das entwickelt wurde, um die Resistenz gegen den humanen äquilibrierenden Nukleosidtransporter 1 (hENT1) zu überwinden. Diese Verbindung wurde auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Bauchspeicheldrüsenkrebs, nicht-kleinzelliger Lungenkrebs und metastasierendes Pankreaskarzinom .
Herstellungsmethoden
This compound wird synthetisiert, indem Gemcitabin mit Elaidinsäure konjugiert wird. . Diese Konjugation erhöht die Stabilität und die zelluläre Aufnahme von Gemcitabin, wodurch es die hENT1-bedingte Resistenz umgehen kann.
Chemische Reaktionsanalyse
This compound wird in vivo hydrolysiert, um Gemcitabin freizusetzen. Die Hauptreaktion beinhaltet die Spaltung der Esterbindung durch Esterasen, die im Plasma und in den Tumorzellen vorhanden sind . Diese Hydrolysereaktion ist entscheidend für die Aktivierung von this compound, wodurch es seine therapeutischen Wirkungen entfalten kann.
Wissenschaftliche Forschungsanwendungen
This compound wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Es hat sich als vielversprechend bei der Behandlung von soliden Tumoren, Lungenkrebs, nicht-kleinzelligem Lungenkrebs und metastasierendem Pankreaskarzinom erwiesen . Die Fähigkeit der Verbindung, die hENT1-bedingte Resistenz zu überwinden, macht sie zu einem wertvollen Kandidaten für Kombinationstherapien, z. B. mit ONC201, um die Wirksamkeit der Krebsbehandlung zu verbessern .
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es zu Gemcitabin hydrolysiert wird, das dann zu seinen aktiven Metaboliten Gemcitabin-Diphosphat (dFdCDP) und Gemcitabin-Triphosphat (dFdCTP) phosphoryliert wird . Diese Metaboliten hemmen die DNA-Synthese, indem sie in den DNA-Strang eingebaut werden und eine weitere Verlängerung verhindern, was zum Zelltod führt . Die Verbindung zielt auf schnell proliferierende Krebszellen ab, wodurch sie in der Chemotherapie wirksam ist .
Wissenschaftliche Forschungsanwendungen
Gemcitabine elaidate has been extensively studied for its potential in cancer therapy. It has shown promise in treating solid tumors, lung cancer, non-small-cell lung cancer, and metastatic pancreatic adenocarcinoma . The compound’s ability to overcome hENT1-related resistance makes it a valuable candidate for combination therapies, such as with ONC201, to enhance the efficacy of cancer treatment .
Wirkmechanismus
Target of Action
Gemcitabine elaidate, also known as CP-4126 or CO-101, is a lipid-drug conjugate of gemcitabine . The primary targets of gemcitabine elaidate are the same as those of gemcitabine, which include deoxycytidine kinase (dCK) and ribonucleotide reductase (RR) . These enzymes play crucial roles in DNA synthesis and repair, making them important targets for anticancer therapies .
Mode of Action
Gemcitabine elaidate is a prodrug that is hydrolyzed by esterases in plasma and within tumor cells to form gemcitabine . Once inside the cell, gemcitabine is phosphorylated by deoxycytidine kinase to form its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . On the other hand, dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis .
Biochemical Pathways
The action of gemcitabine elaidate affects several biochemical pathways. The inhibition of ribonucleotide reductase by dFdCDP depletes the cells’ deoxyribonucleotide (dNTP) pools, disrupting DNA synthesis . The incorporation of dFdCTP into DNA leads to DNA strand termination, which triggers apoptosis . Furthermore, gemcitabine elaidate has been shown to inhibit the PI3K/AKT and MEK signaling pathways, which are often activated in cancer cells .
Pharmacokinetics
Gemcitabine elaidate follows dose-dependent kinetics, with maximum plasma concentrations occurring at the end of the infusion . As a lipid-drug conjugate, gemcitabine elaidate is designed to circumvent resistance to gemcitabine related to the human equilibrative nucleoside transporter 1 (hENT1) . This allows for improved bioavailability and stability compared to gemcitabine .
Result of Action
The molecular and cellular effects of gemcitabine elaidate’s action include the disruption of DNA synthesis, induction of apoptosis, and inhibition of oncogenic signaling pathways . These effects can lead to the inhibition of tumor growth and the death of cancer cells .
Action Environment
The action, efficacy, and stability of gemcitabine elaidate can be influenced by various environmental factors. For instance, the expression levels of enzymes such as esterases, which convert gemcitabine elaidate into gemcitabine, can affect the drug’s action . Additionally, the presence of certain mutations, such as KRAS mutations commonly found in pancreatic cancer, can influence the drug’s efficacy . Lastly, the drug’s stability can be affected by metabolic processes in the liver and other tissues .
Biochemische Analyse
Biochemical Properties
Gemcitabine elaidate is a lipophilic pro-agent of gemcitabine . It is converted to gemcitabine by esterases in order to be phosphorylated . These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .
Cellular Effects
Gemcitabine elaidate exhibits anti-tumor activity . It has shown similar or better activity than gemcitabine in a number of animal models . The combination of gemcitabine elaidate with other drugs has shown a superior inhibitory effect on the growth of certain cancer cells .
Molecular Mechanism
Gemcitabine elaidate is a prodrug that is converted to gemcitabine by esterases . Gemcitabine is then phosphorylated to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleoside reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .
Temporal Effects in Laboratory Settings
Gemcitabine elaidate has shown a significant impact on cellular processes over time . It has been observed that gemcitabine elaidate significantly affects cellular viability and tubulogenesis when compared to standard gemcitabine treatment .
Dosage Effects in Animal Models
The effects of gemcitabine elaidate vary with different dosages in animal models . It has been observed that gemcitabine elaidate can prevent neoplastic proliferation and overcome chemoresistance in certain cancer models .
Metabolic Pathways
Gemcitabine elaidate is involved in the metabolic pathway of gemcitabine . It is converted to gemcitabine by esterases, which is then phosphorylated to its active forms .
Transport and Distribution
Gemcitabine elaidate allows human equilibrative nucleoside transporter1-independent intracellular delivery of gemcitabine . This suggests that gemcitabine elaidate could be more active than gemcitabine in patients with low levels of this transporter in their tumor cells .
Subcellular Localization
The subcellular localization of gemcitabine elaidate is related to its conversion to gemcitabine. After being transported into the cell, gemcitabine undergoes complex intracellular conversion to its active forms . This process likely occurs in the cytoplasm, where the necessary enzymes for these conversions are located.
Vorbereitungsmethoden
Gemcitabine elaidate is synthesized by conjugating gemcitabine with elaidic acid. . This conjugation enhances the stability and cellular uptake of gemcitabine, allowing it to bypass hENT1-related resistance.
Analyse Chemischer Reaktionen
Gemcitabine elaidate undergoes hydrolysis in vivo to release gemcitabine. The primary reaction involves the cleavage of the ester bond by esterases present in plasma and within tumor cells . This hydrolysis reaction is crucial for the activation of gemcitabine elaidate, allowing it to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Gemcitabin-Elaidat ähnelt anderen Nukleosidanaloga wie Cytarabin und Gemcitabin. seine einzigartige Lipidkonjugation mit Elaidinsäure unterscheidet es von diesen Verbindungen . Diese Modifikation verbessert seine Stabilität und die zelluläre Aufnahme, wodurch es effektiver bei der Überwindung von Resistenzmechanismen ist . Andere ähnliche Verbindungen sind Cytarabin und 2'-Desoxy-2',2'-difluorcytidin .
Eigenschaften
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNRGIEVBPRB-QDDPNBLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175308 | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210829-30-4 | |
Record name | Gemcitabine elaidate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcitabine elaidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12564 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCITABINE ELAIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.